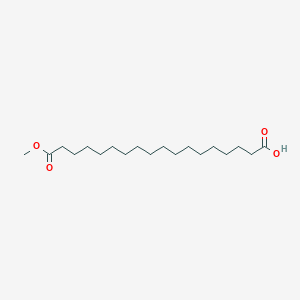

18-Methoxy-18-oxooctadecanoic acid

Description

Properties

IUPAC Name |

18-methoxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-17H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRXFESGFLYUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313394 | |

| Record name | 18-methoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72849-35-5 | |

| Record name | 72849-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18-methoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis protocols for 18-methoxy-18-oxooctadecanoic acid, a valuable long-chain dicarboxylic acid monoester. This compound, also known as octadecanedioic acid 1-methyl ester, serves as a critical building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The following sections detail the experimental methodologies, present quantitative data in a comparative format, and illustrate the synthesis workflow.

Core Synthesis Protocols

The synthesis of this compound is predominantly achieved through two main strategies: the selective hydrolysis of the corresponding diester or the direct mono-esterification of octadecanedioic acid.

Protocol 1: Two-Step Synthesis via Dimethyl Ester and Selective Hydrolysis

This common and effective method involves the complete esterification of octadecanedioic acid to its dimethyl ester, followed by the selective hydrolysis of one of the ester groups.

Experimental Protocol:

Step 1: Synthesis of Dimethyl Octadecanedioate

-

Under a nitrogen atmosphere, a mixture of 1.30 kg of octadecanedioic acid, 130 g of concentrated sulfuric acid, and 7.2 L of methanol (B129727) is heated to reflux for 8 hours.[1]

-

The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, the reaction mixture is cooled to 0-5°C, leading to the precipitation of a large amount of solid.[1]

-

The mixture is stirred for an additional 2 hours at this temperature.[1]

-

The solid product is collected by filtration and dried to yield dimethyl octadecanedioate.[1]

Step 2: Selective Monohydrolysis

-

The entire batch of dimethyl octadecanedioate (1.41 kg) is mixed with 704 g of barium hydroxide (B78521) octahydrate and 15 L of methanol.[1]

-

The resulting suspension is stirred at 20-25°C for 24 hours, with the reaction monitored by HPLC.[1]

-

After the reaction is complete, the insoluble barium salts are filtered off.[1]

-

The collected barium salt is then suspended in 15 L of water, and the pH of the system is adjusted to 1-2 using concentrated hydrochloric acid.[1]

-

The mixture is stirred at this pH for 12 hours.[1]

-

The product is collected by filtration, washed with water, and dried under vacuum for 4 hours to yield this compound as a white solid.[1]

A similar procedure utilizes a 0.07 M solution of barium hydroxide in anhydrous methanol, with the reaction mixture stirred at 40°C for 24 hours.[2][3] Following filtration, the resulting precipitate is washed with ether, dissolved in deionized water, and acidified to pH 3 with hydrochloric acid. The product is then extracted with dichloromethane.[2][3]

Protocol 2: Direct Mono-esterification

A more direct approach involves the esterification of octadecanedioic acid with methanol in the presence of an acid catalyst.[4]

Experimental Protocol:

-

Octadecanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or benzenesulfonic acid, to promote the esterification.[4]

-

The reaction conditions, such as temperature and time, are controlled to favor the formation of the monomethyl ester over the diester.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1: Step 1 (Diesterification) | Protocol 1: Step 2 (Hydrolysis) | Protocol 2 (Direct Esterification) |

| Starting Material | Octadecanedioic Acid | Dimethyl Octadecanedioate | Octadecanedioic Acid |

| Key Reagents | Methanol, Sulfuric Acid | Barium Hydroxide Octahydrate, Hydrochloric Acid | Methanol, Sulfuric Acid/Benzenesulfonic Acid |

| Solvent | Methanol | Methanol, Water | Methanol |

| Reaction Temperature | Reflux | 20-25°C | Not specified |

| Reaction Time | 8 hours | 24 hours (stirring) + 12 hours (acidification) | Not specified |

| Yield | 100% | 88% | Not specified |

| Final Product Purity | Not specified | Not specified | Not specified |

| Purification Method | Filtration | Filtration, Washing | Not specified |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the two-step synthesis protocol for this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid

CAS Number: 72849-35-5 Synonyms: Octadecanedioic acid, 1-methyl ester; Monomethyl octadecanedioate

This technical guide provides a comprehensive overview of 18-Methoxy-18-oxooctadecanoic acid, a bifunctional long-chain fatty acid derivative. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, and potential applications as a chemical linker.

Chemical and Physical Properties

This compound is a C18 straight-chain dicarboxylic acid that is esterified with a methyl group at one end, leaving a terminal carboxylic acid at the other. This structure imparts both hydrophobic and reactive characteristics to the molecule.

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₄ |

| Molecular Weight | 328.49 g/mol |

| Melting Point | 72-74 °C |

| Boiling Point | 439.8 ± 18.0 °C (Predicted) |

| Density | 0.965 ± 0.06 g/cm³ (Predicted) |

| Physical Form | Solid |

| Purity | Typically available at 97% or 98% purity |

| Storage | Sealed in a dry environment at room temperature |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis

A general method for the synthesis of this compound involves the selective monohydrolysis of dimethyl octadecanedioate.

Experimental Protocol: Synthesis from Dimethyl Octadecanedioate

Materials:

-

Dimethyl octadecanedioate

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Deionized water

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of barium hydroxide (0.07 M) in anhydrous methanol is prepared.

-

Dimethyl octadecanedioate (1 equivalent) is added to the methanolic barium hydroxide solution.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.

-

The precipitate is washed with diethyl ether and then dissolved in deionized water.

-

The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

-

The acidified solution is extracted twice with dichloromethane.

-

The organic phases are combined, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by vacuum evaporation.

-

The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield the final product, this compound.

The Biological Landscape of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Overview of a Long-Chain Dicarboxylic Acid Monomethyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Methoxy-18-oxooctadecanoic acid, a monomethyl ester of an 18-carbon dicarboxylic acid, belongs to a class of lipids with emerging biological significance. While direct research on the specific biological activities of this particular molecule is limited in publicly available scientific literature, this guide provides a comprehensive overview of the known metabolic pathways, physiological roles, and potential pharmacological properties of the broader class of long-chain dicarboxylic acids (LCDAs) and their esters. This document serves as a foundational resource for researchers interested in the potential therapeutic applications and biological functions of this and related molecules. We will explore the metabolic fate of LCDAs, their role in cellular signaling, and the experimental approaches used to investigate their effects.

Introduction to Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are not typically abundant in the diet but are formed endogenously through the ω-oxidation of monocarboxylic fatty acids. This process becomes particularly relevant under conditions of high fatty acid influx or when the primary fatty acid metabolism pathway, mitochondrial β-oxidation, is impaired. This compound is a derivative of octadecanedioic acid, where one of the carboxylic acid groups is esterified with a methyl group. This modification can influence its solubility, transport, and metabolic processing.

Metabolic Pathways of Long-Chain Dicarboxylic Acids

The metabolism of LCDAs is a critical aspect of understanding their biological activity. The primary pathways involved are ω-oxidation for their synthesis and peroxisomal β-oxidation for their degradation.

Synthesis via ω-Oxidation

The synthesis of LCDAs from their corresponding monocarboxylic fatty acids occurs primarily in the endoplasmic reticulum of liver and kidney cells. This three-step enzymatic process is a key pathway for fatty acid detoxification when mitochondrial β-oxidation is overwhelmed.

Degradation via Peroxisomal β-Oxidation

Once formed, LCDAs are primarily metabolized in peroxisomes through β-oxidation.[1][2] This process shortens the carbon chain of the dicarboxylic acids, producing acetyl-CoA and shorter-chain dicarboxylic acids that can then enter mitochondrial metabolism. Recent studies have indicated that LCDAs can induce peroxisomal β-oxidation, suggesting a feedback mechanism for their own degradation.[3]

Potential Biological Activities and Roles

While specific data for this compound is lacking, research on related long-chain dicarboxylic acids and fatty acid methyl esters points to several potential areas of biological activity.

Metabolic Regulation

Studies have shown that long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation.[3] This can have downstream effects on lipid metabolism, including hepatic triacylglycerol accumulation.[3] The esterification of one carboxyl group, as in this compound, may alter its ability to be activated to a CoA ester and subsequently its metabolic fate and signaling properties.

Cellular Signaling

Fatty acids and their derivatives are known to act as signaling molecules, interacting with nuclear receptors (e.g., PPARs) and other cellular targets. The dicarboxylic nature of the parent acid, and the mono-esterified form of the molecule , could confer specific signaling properties that differ from monocarboxylic fatty acids.

Potential Pharmacological Effects of Related Compounds

Research on other fatty acid methyl esters has suggested a range of biological activities, although these have not been confirmed for this compound. The following table summarizes some of these reported activities for context.

| Compound Name | Reported Biological Activity | Reference(s) |

| Octadecanoic acid, methyl ester | Antiviral, potential anticancer effects | [4] |

| 9,12-Octadecadienoic acid (Z, Z)-, methyl ester | Antimicrobial, antioxidant, anti-inflammatory, hypocholesterolemic, cancer preventive, hepatoprotective | [5][6] |

| 9-Octadecenoic acid (Z)-, methyl ester | Anti-inflammatory, antiandrogenic, cancer preventive, hypocholesterolemic, 5-alpha reductase inhibitor, insectifuge | |

| Hexadecanoic acid, methyl ester | Antioxidant, anti-inflammatory, hypocholesterolemic, cancer preventive | [6][7] |

Disclaimer: The activities listed above are for structurally related compounds and should not be extrapolated to this compound without direct experimental evidence.

Experimental Protocols for Studying the Biological Activity of Fatty Acid Derivatives

Investigating the biological activity of a novel fatty acid derivative like this compound would involve a series of in vitro and in vivo experiments. Below is a generalized workflow.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration range at which the compound is non-toxic to cells.

-

Methodology:

-

Culture relevant cell lines (e.g., hepatocytes, macrophages) in 96-well plates.

-

Treat cells with a serial dilution of this compound for 24-48 hours.

-

Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.

-

Determine the CC50 (50% cytotoxic concentration).

-

Enzyme Activity Assays

-

Objective: To screen for inhibitory or activating effects on key enzymes in inflammatory and metabolic pathways.

-

Methodology:

-

Utilize commercially available enzyme assay kits for targets such as cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), and cytochrome P450s (CYPs).

-

Incubate the recombinant enzyme with its substrate and varying concentrations of the test compound.

-

Measure the formation of the product using spectrophotometry, fluorometry, or mass spectrometry.

-

Calculate IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values.

-

Nuclear Receptor Activation Assays

-

Objective: To determine if the compound can activate nuclear receptors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ).

-

Methodology:

-

Use a cell-based reporter gene assay. Cells are co-transfected with a plasmid expressing the ligand-binding domain of the PPAR fused to a DNA-binding domain, and a reporter plasmid containing a promoter with response elements for the PPAR driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with the test compound.

-

Measure the reporter gene activity (e.g., luminescence).

-

Determine the EC50 for receptor activation.

-

Conclusion and Future Directions

This compound represents an understudied molecule within the broader class of long-chain dicarboxylic acids. While direct evidence of its biological activity is currently scarce, the established roles of related compounds in metabolic regulation and cellular signaling suggest that it warrants further investigation. Future research should focus on elucidating its metabolic fate, identifying its molecular targets, and exploring its physiological and potential pathophysiological roles. The experimental approaches outlined in this guide provide a roadmap for such investigations, which could uncover novel therapeutic applications for this and other long-chain dicarboxylic acid derivatives in metabolic and inflammatory diseases.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid is a monoester derivative of the long-chain dicarboxylic acid, octadecanedioic acid. This class of molecules, characterized by a long hydrocarbon chain with a carboxylic acid at one end and an ester group at the other, holds significant interest in various scientific fields, including drug development, polymer chemistry, and materials science. Their bifunctional nature allows them to act as versatile building blocks and intermediates in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound and its analogs.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for understanding their behavior in biological and chemical systems. While specific experimental data for the methyl ester is limited in publicly available literature, the properties of its close analog, 18-(tert-Butoxy)-18-oxooctadecanoic acid, provide valuable comparative insights.

| Property | This compound (Predicted/Inferred) | 18-(tert-Butoxy)-18-oxooctadecanoic acid[1] |

| Molecular Formula | C19H36O4 | C22H42O4 |

| Molecular Weight | 328.49 g/mol | 370.57 g/mol |

| IUPAC Name | This compound | 18-(tert-butoxy)-18-oxooctadecanoic acid |

| Physical Form | Solid (inferred) | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

| pKa | ~4.5-5.0 (for the carboxylic acid group) | ~4.5-5.0 (for the carboxylic acid group) |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the selective mono-esterification of octadecanedioic acid or the hydrolysis of the corresponding diester.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 18-alkoxy-18-oxooctadecanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the selective mono-hydrolysis of a long-chain dicarboxylic acid diester.

Materials:

-

Dimethyl octadecanedioate

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Anhydrous methanol

-

Dichloromethane

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl octadecanedioate in anhydrous methanol to a concentration of approximately 0.07 M.

-

Hydrolysis: Add a stoichiometric amount of barium hydroxide to the solution. Stir the reaction mixture at 40°C for 24 hours.

-

Work-up: After the reaction is complete, filter the mixture under reduced pressure to collect the precipitate.

-

Wash the precipitate with ether.

-

Dissolve the precipitate in deionized water.

-

Acidification: Acidify the aqueous solution to a pH of 3 with hydrochloric acid.

-

Extraction: Extract the aqueous solution twice with dichloromethane.

-

Purification: Combine the organic phases and remove the solvent by vacuum evaporation. Purify the resulting residue by flash column chromatography using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).

-

Characterization: Confirm the structure and purity of the final product, this compound, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthesis Protocol: LiCl-Driven Mono-esterification

A one-step mono-esterification method for long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl). This method is particularly effective for synthesizing mono-tert-butyl esters but can be adapted for other alcohols. The addition of LiCl is reported to significantly enhance the selectivity for mono-esterification over di-ester formation.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data for this compound is limited in the public domain, the broader class of long-chain fatty acids and their derivatives are known to possess a range of biological activities.

Antimicrobial and Anti-inflammatory Properties

Esters of long-chain fatty acids, including methyl esters of hexadecanoic and octadecanoic acids, have been reported to exhibit antimicrobial and antioxidant activities.[2] Very-long-chain dicarboxylic acids have been identified as endogenous anti-inflammatory lipids with potential chemopreventive properties.[3][4] For instance, a synthetic very-long-chain dicarboxylic acid (VLCDCA 28:4) was shown to have in vitro anti-inflammatory activity by blocking lipopolysaccharide (LPS)-stimulated nitric oxide production in human monocytes.[3]

Cytotoxicity

| Compound | Cell Line | IC50 (µg/mL) |

| 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester | HepG2 (Human liver cancer) | 42 |

| MCF-7 (Human breast cancer) | 100 | |

| HaCaT (Human keratinocytes) | 250 | |

| NIH 3T3 (Mouse embryonic fibroblast) | 500 |

Note: This data is for a structurally different dicarboxylic acid monoester and is provided for illustrative purposes only.

Signaling Pathways: The Octadecanoid Pathway

18-carbon fatty acids, such as linolenic acid, are precursors in a significant plant signaling pathway known as the octadecanoid pathway . This pathway leads to the biosynthesis of jasmonic acid (JA) and its derivatives, which are crucial phytohormones involved in regulating plant defense responses to various stresses, including wounding and pathogen attacks.[1][5][6][7]

The key steps of the octadecanoid pathway are initiated by the release of α-linolenic acid from the plasma membrane. This is followed by a series of enzymatic reactions.

While the direct involvement of this compound in this or other specific signaling pathways in mammalian systems has not been extensively studied, the structural similarity to signaling precursors suggests that it and its analogs could potentially modulate cellular signaling processes. Further research is warranted to explore these possibilities.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in various research and development areas. This guide has provided an overview of their synthesis, physicochemical properties, and the broader biological context of related long-chain fatty acid derivatives. While specific quantitative data on the biological activities of the title compound and its close analogs are currently limited, the established protocols for their synthesis and the known roles of similar molecules in biological signaling provide a strong foundation for future investigations. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for unlocking their full potential in drug discovery and other applications.

References

- 1. Octadecanoid pathway - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial Compounds from Leaf Extracts of Jatropha curcas, Psidium guajava, and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 18-Methoxy-18-oxooctadecanoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid, a mono-protected derivative of the C18 long-chain dicarboxylic acid, has emerged as a critical building block in advanced organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid and a stable methyl ester, allows for selective chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key functions, and applications of this compound, with a particular focus on its role as a versatile linker in the development of novel therapeutics. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to support researchers in leveraging this molecule's full potential.

Introduction

Long-chain dicarboxylic acids and their derivatives are fundamental components in various fields, including polymer chemistry, materials science, and pharmaceuticals.[1] The ability to selectively functionalize one of the two carboxylic acid groups is crucial for their application as linkers and building blocks in multi-step syntheses. This compound (also known as monomethyl octadecanedioate) offers this precise control, with one terminus available for reactions such as amide bond formation, while the other end remains protected as a methyl ester.[2][3] This unique characteristic has positioned it as a key intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry for the development of drug conjugates.[4] A closely related analogue, 18-(tert-butoxy)-18-oxooctadecanoic acid, is a pivotal component in the synthesis of the blockbuster anti-diabetic medication, semaglutide (B3030467).[4][5][6] This guide will delve into the synthesis of this compound and its multifaceted roles in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dicarboxylic acid, octadecanedioic acid. The first step involves the non-selective esterification of both carboxylic acid groups to form dimethyl octadecanedioate, followed by a selective mono-saponification to yield the desired product.

Step 1: Synthesis of Dimethyl Octadecanedioate

The formation of the diester is a straightforward acid-catalyzed esterification.

References

- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 6. apicule.com [apicule.com]

18-Methoxy-18-oxooctadecanoic acid safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety information for 18-Methoxy-18-oxooctadecanoic acid (CAS No. 72849-35-5), a long-chain fatty acid derivative. The information is compiled from various chemical supplier safety data sheets and public chemical databases. This guide is intended for professionals in research and drug development who may handle this substance. It summarizes key safety data, hazard classifications, and recommended handling procedures. While specific toxicological studies on this compound are not publicly available, this guide outlines the likely experimental frameworks used to determine its known hazards.

Chemical Identification and Physical Properties

This compound, also known as Octadecanedioic acid monomethyl ester, is a solid organic compound.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72849-35-5 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₆O₄ | [1][5] |

| Molecular Weight | 328.49 g/mol | [1] |

| Physical State | Solid | [5] |

| Melting Point | 72-74 °C | [2][4] |

| Boiling Point (Predicted) | 439.8 ± 18.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 0.965 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless to light yellow solid | [2] |

| Solubility | Soluble in organic solvents (ethers, esters, alcohols); insoluble in water. | [2] |

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) classification is consistent across multiple suppliers.

| Parameter | Classification | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6] |

| Transport Information | Non-hazardous for road (ADR/RID), sea (IMDG), and air (IATA) transport. | [1] |

Precautionary Measures and Safe Handling

Based on the hazard classification, a series of precautionary statements and safe handling procedures are recommended.

| Category | Precautionary Statement Code(s) | Description | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P264 | Wash hands thoroughly after handling. | [5] | |

| P270 | Do not eat, drink or smoke when using this product. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] | |

| P280 | Wear protective gloves/protective clothing and eye/face protection. | [5][6] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water and soap. | [5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [6] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [6] | |

| Storage | - | Store in a sealed container in a dry, well-ventilated place. Keep away from sources of ignition. | [1][7] |

| Disposal | - | Dispose of contents/container in accordance with local/regional/national/international regulations. | - |

Experimental Protocols for Hazard Determination

While the specific test reports for this compound are not available, the hazard classifications (H315, H319) are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol: In Vitro Skin Irritation (OECD TG 439)

The "Causes skin irritation" (H315) classification is often based on in vitro tests using Reconstructed human Epidermis (RhE) models.

Methodology:

-

Tissue Preparation: Commercially available RhE tissue models are cultured to form a stratified, differentiated epidermis.

-

Chemical Exposure: A precise amount of the test chemical (this compound, likely dissolved in a suitable solvent or applied as a solid) is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 15-60 minutes).

-

Rinsing and Post-Incubation: The chemical is thoroughly rinsed off, and the tissues are transferred to fresh medium and incubated for an extended period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.

Representative Protocol: Serious Eye Damage/Eye Irritation (OECD TG 492)

The "Causes serious eye irritation" (H319) classification can be determined using in vitro methods on reconstructed human cornea-like epithelium (RhCE) models.

Methodology:

-

Tissue Preparation: 3D RhCE tissue models are equilibrated in culture medium.

-

Chemical Exposure: The solid test chemical (50 mg) or liquid (50 µL) is applied directly to the epithelial surface of duplicate tissues.

-

Incubation: Tissues are exposed for a standardized duration (e.g., 6 hours for solids).

-

Post-Exposure Incubation: Tissues are rinsed and placed in a post-incubation medium for a period (e.g., 18 hours) to allow for recovery or progression of injury.

-

Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin irritation protocol. The amount of formazan produced is directly proportional to the percentage of viable cells.

-

Classification: A chemical is identified as causing serious eye irritation if the mean tissue viability falls below a specific threshold (e.g., ≤ 60%).

Visualized Workflows and Logic

The following diagrams illustrate the logical flow for risk assessment and the recommended workflow for safe handling of this compound.

Caption: GHS Hazard Identification and corresponding PPE recommendations.

Caption: Recommended safe handling workflow for laboratory use.

References

- 1. unavera.de [unavera.de]

- 2. chembk.com [chembk.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. This compound CAS#: 72849-35-5 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. AB548565 | CAS 72849-35-5 – abcr Gute Chemie [abcr.com]

- 7. 72849-35-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 18-Methoxy-18-oxooctadecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester relevant in various chemical and pharmaceutical research areas. This document compiles available data on its solubility in organic solvents, details relevant experimental protocols, and presents visual workflows for synthesis and solubility determination.

Introduction to this compound

This compound, also known as octadecanedioic acid monomethyl ester, is a long-chain alkane derivative featuring a terminal carboxylic acid group and a methyl ester at the opposite end. Its structure allows for a variety of chemical modifications, making it a useful linker molecule in the synthesis of more complex structures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal carboxylic acid can readily react with primary amines to form stable amide bonds, facilitating its use in bioconjugation and drug development.

Solubility Profile

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for similar long-chain dicarboxylic acids provide a strong indication of its solubility profile. The molecule's long hydrocarbon chain imparts a significant non-polar character, while the carboxylic acid and ester functional groups provide polar sites for interaction.

Generally, it is described as being soluble in various organic solvents but insoluble in water at room temperature. A summary of its qualitative solubility is presented below.

Data Presentation

| Solvent Class | General Solubility | Rationale |

| Ethers | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups are compatible with the long hydrocarbon chain of the solute. |

| Esters | Soluble | "Like dissolves like" principle applies, as both solute and solvent contain ester functional groups and hydrocarbon regions. |

| Alcohols | Soluble | The hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and ester moieties of the solute. |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. It is used as an extraction solvent during the synthesis of this compound.[1] |

| Apolar Solvents (e.g., Hexane) | Low to Moderate | While the long alkane chain is compatible, the polar functional groups may limit solubility in purely apolar solvents at room temperature. |

| Polar Aprotic Solvents (e.g., DMSO, Methanol) | Slightly Soluble | A related compound, octadecanedioic acid mono-tert-butyl ester, is noted to be slightly soluble in DMSO and Methanol (B129727).[2] |

| Water | Insoluble | The hydrophobic nature of the 18-carbon chain dominates, preventing dissolution in water. |

Experimental Protocols

A general and effective method for synthesizing the target compound is through the selective hydrolysis of its corresponding diester, dimethyl octadecanedioate.[1]

Materials:

-

Dimethyl octadecanedioate

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Anhydrous methanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Ether

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 0.07 M Barium hydroxide in anhydrous methanol (85 mL) is prepared.

-

Dimethyl octadecanedioate (5.8 mmol) is added to the Ba(OH)₂ solution.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

Upon completion, the mixture is filtered under reduced pressure to collect the precipitate.

-

The resulting precipitate is washed with ether and then dissolved in deionized water.

-

The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

-

The acidified solution is extracted twice with dichloromethane.

-

The organic phases from the extractions are combined.

-

The solvent is removed from the combined organic phases by vacuum evaporation.

-

The resulting residue is purified by fast column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the saturated solution.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL or mol/L.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Caption: Synthesis workflow for this compound.

Caption: General experimental workflow for solubility determination.

References

18-Methoxy-18-oxooctadecanoic Acid: A Bifunctional Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid is a long-chain, heterobifunctional linker that offers a versatile platform for the covalent conjugation of biomolecules. Its linear eighteen-carbon backbone provides significant spatial separation between conjugated entities, a feature that can be advantageous in maintaining the biological activity of proteins, peptides, and other sensitive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a bifunctional linker in bioconjugation. Detailed experimental protocols, quantitative data on analogous systems, and workflow visualizations are presented to facilitate its practical implementation in research and drug development.

Introduction

In the realm of bioconjugation, the choice of a linker molecule is critical to the success of the resulting conjugate. The linker not only covalently connects two molecules but also influences the overall properties of the conjugate, such as its stability, solubility, and biological activity. Long-chain aliphatic linkers, such as this compound, have gained interest due to their ability to introduce a significant hydrophobic spacer between the conjugated molecules. This can be particularly useful in applications such as drug delivery, where the linker can influence the pharmacokinetic profile of a drug, or in the immobilization of proteins on surfaces, where the linker can provide the necessary flexibility and distance from the surface to maintain the protein's native conformation and function.

This compound possesses two distinct functional groups: a terminal carboxylic acid and a terminal methyl ester. The carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. The methyl ester, on the other hand, can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, or it can be used as a more stable terminus in certain applications. This bifunctional nature allows for a range of conjugation strategies.

Synthesis and Physicochemical Properties

This compound, also known as monomethyl octadecanedioate, is typically synthesized from its corresponding diester, dimethyl octadecanedioate.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the selective hydrolysis of one of the methyl esters of dimethyl octadecanedioate.

Materials:

-

Dimethyl octadecanedioate

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Anhydrous methanol (B129727)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dimethyl octadecanedioate (5.8 mmol) is added to a 0.07 M solution of Ba(OH)₂ in anhydrous methanol (85 mL).[1]

-

The reaction mixture is stirred at 40 °C for 24 hours.[1]

-

Upon completion, the reaction mixture is filtered under reduced pressure.[1]

-

The resulting precipitate is washed with ether and then dissolved in deionized water.[1]

-

The aqueous solution is acidified to pH 3 with hydrochloric acid.[1]

-

The acidified solution is extracted twice with dichloromethane.[1]

-

The organic phases are combined and the solvent is removed by vacuum evaporation.[1]

-

The resulting residue is purified by flash column chromatography using a petroleum ether:ethyl acetate (8:2, v/v) eluent to yield the final product.[1]

A reported yield for this synthesis is 52%.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 72849-35-5 | [1] |

| Molecular Formula | C₁₉H₃₆O₄ | |

| Molecular Weight | 328.49 g/mol | |

| Melting Point | 72-74 °C | |

| Boiling Point | 439.8 ± 18.0 °C (Predicted) | |

| Density | 0.965 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.78 ± 0.10 (Predicted) | |

| Appearance | Solid | |

| Storage | Sealed in a dry environment at room temperature. |

Application as a Bifunctional Linker

The primary application of this compound in bioconjugation is to connect a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) to another molecule or surface. The long aliphatic chain provides a significant spacer arm, which can be beneficial in reducing steric hindrance and maintaining the biological activity of the conjugated molecules.

Amide Bond Formation

The terminal carboxylic acid of this compound can be activated to react with primary amines to form a stable amide bond.[1] A common method for this activation is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

References

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid, also known as octadecanedioic acid monomethyl ester, is a long-chain dicarboxylic acid monoester. This bifunctional molecule, featuring a terminal carboxylic acid and a methyl ester, serves as a valuable linker in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and current understanding of its biological significance. While its primary utility appears to be in chemical synthesis, a thorough examination of available literature reveals a notable absence of extensive research into its specific biological functions or a definitive history of its discovery.

Introduction

This compound (CAS RN: 72849-35-5) is a derivative of the C18 saturated dicarboxylic acid, octadecanedioic acid. Its structure combines a long aliphatic chain, imparting lipophilicity, with two distinct terminal functional groups. This unique arrangement allows for selective chemical modifications, making it a useful building block in the synthesis of more complex molecules. Primarily, it functions as a long alkane linker, where the terminal carboxylic acid can react with primary amines to form stable amide bonds in the presence of activating agents.[1]

Despite its availability from various chemical suppliers and its utility in synthesis, a detailed historical account of its discovery, including the individuals and institutions involved, remains elusive in readily accessible scientific literature. Similarly, there is a significant lack of published research investigating its biological activity, metabolic fate, or any potential role in cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is aggregated from various chemical supplier databases.

| Property | Value | References |

| CAS Number | 72849-35-5 | [1] |

| Molecular Formula | C₁₉H₃₆O₄ | [2] |

| Molecular Weight | 328.49 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Octadecanedioic acid, 1-methyl ester; Octadecanedioic acid monomethyl ester; 1,18-Octadecanedioic acid monomethyl ester | |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | ~439.8 °C (Predicted) | [2] |

| Density | ~0.965 g/cm³ (Predicted) | |

| Physical Form | Solid | |

| Solubility | Soluble in organic solvents, insoluble in water. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective mono-esterification of octadecanedioic acid or the partial hydrolysis of the corresponding diester. Two primary methodologies are described in the literature and chemical supplier documentation.

Method 1: Partial Hydrolysis of Dimethyl Octadecanedioate

This method relies on the controlled hydrolysis of dimethyl octadecanedioate to yield the monoester.

Experimental Protocol:

-

Reaction Setup: To a solution of dimethyl octadecanedioate (5.8 mmol) in anhydrous methanol (B129727) (85 mL), a 0.07 M solution of Barium Hydroxide (Ba(OH)₂) in anhydrous methanol is added.[1]

-

Reaction Conditions: The reaction mixture is stirred at 40 °C for 24 hours.[1]

-

Work-up:

-

Purification:

-

The combined organic phases are evaporated under vacuum.[1]

-

The resulting residue is purified by flash column chromatography using a petroleum ether:ethyl acetate (B1210297) (8:2, v/v) eluent system to yield the final product.[1]

-

Logical Workflow for Synthesis via Partial Hydrolysis:

Caption: Synthesis of this compound via partial hydrolysis.

Method 2: Direct Mono-esterification of Octadecanedioic Acid

This approach involves the direct esterification of one of the carboxylic acid groups of octadecanedioic acid.

Experimental Protocol:

-

Reaction Setup: Octadecanedioic acid is dissolved in a suitable organic solvent.

-

Reagents: Methanol is added as the esterifying alcohol, often in the presence of an acid catalyst (e.g., sulfuric acid or a solid-supported acid).

-

Reaction Conditions: The reaction is typically heated to reflux to drive the esterification.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization to separate the monoester from the unreacted diacid and the diester byproduct.

Logical Workflow for Synthesis via Direct Mono-esterification:

Caption: General synthesis of this compound via direct mono-esterification.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals a significant lack of information regarding the biological activity of this compound. There are no prominent studies that describe its role in any specific signaling pathways, its metabolic fate in biological systems, or its pharmacological or toxicological profile.

It is important to distinguish this compound from 18-Methoxycoronaridine (18-MC) , an unrelated synthetic ibogaine (B1199331) analog that has been investigated for its potential in treating addiction. The similarity in nomenclature can be a source of confusion, but the two compounds are structurally and functionally distinct.

The absence of data on the biological activity of this compound suggests that its primary role to date has been as a synthetic intermediate rather than a bioactive molecule of interest.

Applications in Research and Development

The principal application of this compound is in organic synthesis. Its bifunctional nature allows it to be used as a linker to connect different molecular moieties. The carboxylic acid can be activated and coupled with amines, alcohols, or other nucleophiles, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further functionalization. This makes it a useful tool in the construction of complex molecules, including those with potential pharmaceutical applications.

Conclusion

This compound is a well-characterized long-chain dicarboxylic acid monoester with established synthetic routes and defined physicochemical properties. Its utility as a chemical linker is clear. However, there is a notable dearth of information regarding its history and biological effects. For researchers and scientists in drug development, this compound currently represents a synthetic tool rather than a bioactive agent. Future studies would be necessary to explore any potential biological roles of this molecule.

References

A Deep Dive into the Theoretical Properties of Long-Chain Dicarboxylic Acid Monoesters: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of long-chain dicarboxylic acid monoesters (LCDA monoesters). As molecules of growing interest in various scientific domains, including drug development and materials science, a thorough understanding of their physicochemical characteristics, metabolic fate, and potential signaling roles is crucial. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding of these versatile compounds.

Physicochemical Properties of Long-Chain Dicarboxylic Acid Monoesters

The physicochemical properties of LCDA monoesters are fundamental to their behavior in biological and chemical systems. These properties are influenced by the length of the hydrocarbon chain, the nature of the ester group (e.g., methyl, ethyl), and the presence of two polar carboxyl groups, one of which is esterified.

Acidity and Partition Coefficient

The presence of a free carboxylic acid group imparts acidic properties to LCDA monoesters. The acid dissociation constant (pKa) is a key parameter influencing their ionization state at physiological pH. The partition coefficient (logP) provides insight into their lipophilicity and ability to cross biological membranes. While specific experimental data for a wide range of long-chain dicarboxylic acid monoesters are not extensively tabulated in the literature, the principles of organic chemistry allow for reasoned estimations. The pKa of the terminal carboxylic acid is expected to be similar to that of analogous long-chain monocarboxylic acids, typically in the range of 4.5-5.0. The esterification of one carboxyl group significantly increases the molecule's overall lipophilicity compared to the parent dicarboxylic acid.

Table 1: Estimated Physicochemical Properties of Representative Long-Chain Dicarboxylic Acid Monoesters

| Compound Name | Molecular Formula | Chain Length | Estimated pKa | Estimated logP |

| Monomethyl dodecanedioate | C13H24O4 | C12 | ~4.8 | > 4.0 |

| Monoethyl dodecanedioate | C14H26O4 | C12 | ~4.8 | > 4.5 |

| Monomethyl hexadecanedioate | C17H32O4 | C16 | ~4.9 | > 6.0 |

| Monoethyl hexadecanedioate | C18H34O4 | C16 | ~4.9 | > 6.5 |

| Monomethyl octadecanedioate | C19H36O4 | C18 | ~4.9 | > 7.0 |

| Monoethyl octadecanedioate | C20H38O4 | C18 | ~4.9 | > 7.5 |

Note: The pKa and logP values are estimations based on the properties of similar molecules and are subject to variation based on experimental conditions.

Solubility

The solubility of LCDA monoesters is a critical factor for their formulation and delivery in biological systems. Their amphipathic nature, with a polar head (the carboxylic acid and ester groups) and a long nonpolar tail, dictates their solubility in various solvents. Generally, their solubility in aqueous solutions is low and decreases with increasing chain length.[1] They are more soluble in organic solvents, with solubility depending on the polarity of the solvent.[2][3] The presence of the free carboxylic acid allows for increased aqueous solubility in basic solutions due to salt formation.[1]

Table 2: General Solubility Profile of Long-Chain Dicarboxylic Acid Monoesters

| Solvent Type | Examples | General Solubility |

| Polar Protic | Water, Ethanol (B145695), Methanol (B129727) | Low in water, moderate to good in alcohols |

| Polar Aprotic | DMSO, DMF, Acetone | Good |

| Nonpolar | Hexane, Toluene | Good |

Metabolic Pathways of Long-Chain Dicarboxylic Acid Monoesters

Upon entering a biological system, LCDA monoesters are likely to be hydrolyzed to their corresponding dicarboxylic acids. Therefore, understanding the metabolism of long-chain dicarboxylic acids (LCDAs) is essential. The primary metabolic routes for LCDAs are ω-oxidation followed by peroxisomal β-oxidation.[2][4]

ω-Oxidation

ω-Oxidation is a metabolic pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[5][6] It serves as an alternative to β-oxidation for fatty acid metabolism, particularly when β-oxidation is impaired or overloaded.[5] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes of the CYP4A and CYP4F families, forming a ω-hydroxy fatty acid.[5][7] This intermediate is then successively oxidized to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[6][8]

Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes.[4] Unlike mitochondrial β-oxidation, which is the major pathway for most fatty acids, peroxisomal β-oxidation is specific for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4]

The process involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons at a time, releasing acetyl-CoA with each cycle. The key enzymes in this pathway include Acyl-CoA oxidase (ACOX1), the bifunctional enzyme (EHHADH), and 3-ketoacyl-CoA thiolase.[4] The resulting chain-shortened dicarboxylic acids can then be further metabolized.

Potential Signaling Pathways

While the metabolic roles of long-chain dicarboxylic acids are well-documented, their direct involvement in cellular signaling pathways is an emerging area of research. It is plausible that LCDA monoesters, or their corresponding diacids, could act as signaling molecules, similar to other fatty acid derivatives. Potential targets include nuclear receptors and G-protein coupled receptors (GPCRs).

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are known natural ligands for PPARs.[9][10] It has been shown that certain phthalate (B1215562) monoesters can activate PPARα and PPARγ.[11] Given their structural similarity to endogenous fatty acids, it is hypothesized that long-chain dicarboxylic acids and their monoesters could also function as PPAR agonists.[12][13] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation, including those in the ω-oxidation and peroxisomal β-oxidation pathways.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs are known to be activated by free fatty acids, mediating a variety of physiological responses. While direct evidence for the activation of GPCRs by long-chain dicarboxylic acid monoesters is currently lacking, the possibility remains an active area of investigation. The structural features of LCDA monoesters, with their long hydrocarbon chain and polar head group, are consistent with the general characteristics of ligands for certain classes of GPCRs.[14][15]

Experimental Protocols

This section provides an overview of key experimental methodologies for characterizing the theoretical properties of long-chain dicarboxylic acid monoesters.

Synthesis and Purification of Long-Chain Dicarboxylic Acid Monoesters

Objective: To synthesize and purify a long-chain dicarboxylic acid monoester for subsequent physicochemical and biological studies.

Materials:

-

Long-chain dicarboxylic acid (e.g., dodecanedioic acid)

-

Methanol or ethanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous sodium sulfate

-

Organic solvents (e.g., diethyl ether, hexane)

-

Saturated sodium bicarbonate solution

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Esterification: Dissolve the long-chain dicarboxylic acid in an excess of the desired alcohol (e.g., methanol for the methyl ester).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted dicarboxylic acid. The monoester will remain in the organic phase, while the diacid will be extracted into the aqueous basic solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude monoester can be further purified by column chromatography or recrystallization.[16][17]

Determination of Partition Coefficient (logP)

Objective: To experimentally determine the octanol-water partition coefficient of a long-chain dicarboxylic acid monoester.

Materials:

-

Pure long-chain dicarboxylic acid monoester

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Shaker

-

UV-Vis spectrophotometer or HPLC

-

Standard laboratory glassware

Procedure:

-

Prepare a stock solution of the LCDA monoester in n-octanol.

-

In a series of centrifuge tubes, add equal volumes of the water-saturated n-octanol stock solution and the n-octanol-saturated water.

-

Shake the tubes vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the tubes to ensure complete phase separation.

-

Carefully collect samples from both the aqueous and octanol (B41247) phases.

-

Determine the concentration of the LCDA monoester in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ω-Oxidation Assay

Objective: To measure the in vitro metabolism of a long-chain dicarboxylic acid monoester via ω-oxidation using liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Long-chain dicarboxylic acid monoester

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Add the LCDA monoester (dissolved in a suitable vehicle like DMSO) to the microsome suspension.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a specific time period.

-

Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the proteins and extract the metabolites.

-

Centrifuge to pellet the protein, and collect the supernatant.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

Analyze the formation of the ω-hydroxylated metabolite using LC-MS/MS.[5][7]

Conclusion

Long-chain dicarboxylic acid monoesters represent a class of molecules with significant potential in various scientific and industrial fields. Their unique physicochemical properties, arising from their amphipathic nature, govern their behavior in different environments. The metabolic pathways of ω-oxidation and peroxisomal β-oxidation are central to their biological fate. While their direct roles in cellular signaling are still under investigation, the potential for interaction with nuclear receptors like PPARs and various GPCRs opens up exciting avenues for future research, particularly in the context of drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted nature of these intriguing compounds. A deeper understanding of their theoretical properties will undoubtedly pave the way for novel applications and discoveries.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. amslaurea.unibo.it [amslaurea.unibo.it]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. researchgate.net [researchgate.net]

- 11. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPARα agonist prevented the apoptosis induced by glucose and fatty acid in neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 17. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

Spectroscopic and Synthetic Profile of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid, also known as methyl hydrogen octadecanedioate, is a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis. The terminal carboxylic acid can be readily functionalized, for instance, by reacting with primary amines to form stable amide bonds, a common linkage in pharmaceuticals and other bioactive molecules.[1] This guide provides an in-depth overview of its spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy), a detailed synthetic protocol, and a visualization of the synthetic workflow.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups and known spectroscopic values for similar long-chain monoesters and dicarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 3.67 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| 2.35 | Triplet | 2H | Methylene (B1212753) group α to the carboxylic acid (-CH₂-COOH) |

| 2.30 | Triplet | 2H | Methylene group α to the methyl ester (-CH₂-COOCH₃) |

| 1.63 | Multiplet | 4H | Methylene groups β to the carbonyls (-CH₂-CH₂-CO-) |

| 1.25 | Multiplet | 20H | Methylene groups of the long aliphatic chain (-(CH₂)₁₀-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~179 | Carboxylic acid carbonyl carbon (-COOH) |

| ~174 | Methyl ester carbonyl carbon (-COOCH₃) |

| 51.4 | Methyl ester carbon (-OCH₃) |

| ~34 | Methylene group α to the carboxylic acid (-CH₂-COOH) |

| ~34 | Methylene group α to the methyl ester (-CH₂-COOCH₃) |

| ~29 | Methylene groups of the long aliphatic chain (-(CH₂)₁₂-) |

| ~25 | Methylene groups β to the carbonyls (-CH₂-CH₂-CO-) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid |

| 2920, 2850 | Strong | C-H stretch of the aliphatic chain |

| ~1740 | Strong | C=O stretch of the methyl ester |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1465 | Medium | C-H bend of the methylene groups |

| ~1240 | Strong | C-O stretch of the ester |

| ~940 | Broad, Medium | O-H bend of the carboxylic acid dimer |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrolysis of dimethyl octadecanedioate.[1]

Materials:

-

Dimethyl octadecanedioate

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Anhydrous methanol (B129727)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 0.07 M barium hydroxide in anhydrous methanol (85 mL) is prepared.

-

Dimethyl octadecanedioate (5.8 mmol) is added to the barium hydroxide solution.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.

-

The precipitate is washed with ether and then dissolved in deionized water.

-

The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

-

The acidified solution is extracted twice with dichloromethane.

-

The organic phases are combined, and the solvent is removed by vacuum evaporation.

-

The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.[1]

NMR Spectroscopy Protocol (General)

Sample Preparation:

-

Approximately 10-20 mg of the solid this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy Protocol (General)

Sample Preparation (for solid samples):

-

A small amount of the solid sample is finely ground.

-

The ground sample can be analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

-

The sample is placed in the IR beam path.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

References

Unlocking the Therapeutic Potential of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the long-chain dicarboxylic acid monoester, 18-Methoxy-18-oxooctadecanoic acid, emerges as a molecule of significant interest. While direct research on this specific compound is nascent, its structural characteristics suggest promising avenues for investigation in metabolic disorders, inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of potential research areas, complete with detailed hypothetical experimental protocols and data to stimulate and direct future scientific inquiry.

Core Chemical Properties

This compound, also known as octadecanedioic acid 1-methyl ester, possesses the chemical formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol .[1] Its structure features an 18-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester at the other. This monoester configuration may influence its bioavailability and cellular uptake compared to its parent dicarboxylic acid, octadecanedioic acid.

Potential Research Areas and Rationale

Based on the known biological activities of long-chain dicarboxylic acids (DCAs), several key research areas are proposed for this compound.

Metabolic Regulation and Treatment of Metabolic Syndrome